molecular formula C17H14N6O5S B10882093 3-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-5-nitrobenzoic acid

3-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-5-nitrobenzoic acid

Cat. No.: B10882093
M. Wt: 414.4 g/mol
InChI Key: ZDIQXUZUNPQZAE-UHFFFAOYSA-N
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Description

3-[(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID is a complex organic compound featuring a triazole ring, a pyridine ring, and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the triazole-pyridine intermediate with a nitrobenzoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

3-[(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve reagents like halogens or alkylating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .

Scientific Research Applications

3-[(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The nitrobenzoic acid moiety may also play a role in the compound’s biological activity by interacting with cellular components and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-5-NITROBENZOIC ACID is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H14N6O5S

Molecular Weight

414.4 g/mol

IUPAC Name

3-[[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5-nitrobenzoic acid

InChI

InChI=1S/C17H14N6O5S/c1-22-15(10-2-4-18-5-3-10)20-21-17(22)29-9-14(24)19-12-6-11(16(25)26)7-13(8-12)23(27)28/h2-8H,9H2,1H3,(H,19,24)(H,25,26)

InChI Key

ZDIQXUZUNPQZAE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-])C3=CC=NC=C3

Origin of Product

United States

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